molecular formula C19H27ClN2O4 B12771231 8-Azoniabicyclo(3.2.1)octane, 8-(2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)-3-hydroxy-8-methyl-, chloride, endo- CAS No. 93614-58-5

8-Azoniabicyclo(3.2.1)octane, 8-(2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)-3-hydroxy-8-methyl-, chloride, endo-

Cat. No.: B12771231
CAS No.: 93614-58-5
M. Wt: 382.9 g/mol
InChI Key: RPPLOVDJJNXWSI-UHFFFAOYSA-N
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Description

N-(4’-Ethoxycarbonylphenylamine-N’-acetyl)tropinium chloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethoxycarbonyl group attached to a phenylamine, which is further acetylated and combined with a tropinium chloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4’-Ethoxycarbonylphenylamine-N’-acetyl)tropinium chloride typically involves multiple steps:

    Formation of Ethoxycarbonylphenylamine: This step involves the reaction of phenylamine with ethyl chloroformate under basic conditions to introduce the ethoxycarbonyl group.

    Acetylation: The ethoxycarbonylphenylamine is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Tropinium Chloride Formation: The final step involves the reaction of the acetylated product with tropinium chloride under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of N-(4’-Ethoxycarbonylphenylamine-N’-acetyl)tropinium chloride follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Techniques: Such as recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(4’-Ethoxycarbonylphenylamine-N’-acetyl)tropinium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and ethoxycarbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted phenylamine derivatives.

Scientific Research Applications

N-(4’-Ethoxycarbonylphenylamine-N’-acetyl)tropinium chloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4’-Ethoxycarbonylphenylamine-N’-acetyl)tropinium chloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors involved in biochemical pathways.

    Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-4-benzoquinone imine
  • N-Acetyl-p-benzoquinonimine
  • N-Acetyl-p-quinonimine

Uniqueness

N-(4’-Ethoxycarbonylphenylamine-N’-acetyl)tropinium chloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of N-(4’-Ethoxycarbonylphenylamine-N’-acetyl)tropinium chloride, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

93614-58-5

Molecular Formula

C19H27ClN2O4

Molecular Weight

382.9 g/mol

IUPAC Name

ethyl 4-[[2-(3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl)acetyl]amino]benzoate;chloride

InChI

InChI=1S/C19H26N2O4.ClH/c1-3-25-19(24)13-4-6-14(7-5-13)20-18(23)12-21(2)15-8-9-16(21)11-17(22)10-15;/h4-7,15-17,22H,3,8-12H2,1-2H3;1H

InChI Key

RPPLOVDJJNXWSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C[N+]2(C3CCC2CC(C3)O)C.[Cl-]

Origin of Product

United States

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